molecular formula C11H9ClN2 B13877585 4-Chloro-3-pyridin-4-ylaniline

4-Chloro-3-pyridin-4-ylaniline

Cat. No.: B13877585
M. Wt: 204.65 g/mol
InChI Key: PEDMJOMZZABNGJ-UHFFFAOYSA-N
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Description

4-Chloro-3-pyridin-4-ylaniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline and pyridine, characterized by the presence of a chlorine atom at the 4-position of the aniline ring and a pyridine ring attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-pyridin-4-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The nitro group is reduced to an amine, and the chlorine atom facilitates the substitution reaction . The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-pyridin-4-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

4-Chloro-3-pyridin-4-ylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-pyridin-4-ylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-pyridin-4-ylaniline is unique due to the specific positioning of the chlorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-3-pyridin-4-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-7H,13H2

InChI Key

PEDMJOMZZABNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=CC=NC=C2)Cl

Origin of Product

United States

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